molecular formula C14H19N3O4 B4594329 N~1~-(3-MORPHOLINOPROPYL)-3-NITROBENZAMIDE

N~1~-(3-MORPHOLINOPROPYL)-3-NITROBENZAMIDE

Cat. No.: B4594329
M. Wt: 293.32 g/mol
InChI Key: CPIHNOVSVDLFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3-MORPHOLINOPROPYL)-3-NITROBENZAMIDE is a chemical compound that features a morpholine ring, a nitrobenzamide group, and a propyl chain linking the two

Scientific Research Applications

N~1~-(3-MORPHOLINOPROPYL)-3-NITROBENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Chemical Biology: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced stability or reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-MORPHOLINOPROPYL)-3-NITROBENZAMIDE typically involves the reaction of 3-nitrobenzoic acid with 3-(morpholin-4-yl)propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N1-(3-MORPHOLINOPROPYL)-3-NITROBENZAMIDE may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent quality control measures, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-MORPHOLINOPROPYL)-3-NITROBENZAMIDE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K~2~CO~3~).

Major Products Formed

    Reduction: N1-(3-AMINOPROPYL)-3-NITROBENZAMIDE

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N1-(3-MORPHOLINOPROPYL)-3-NITROBENZAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological molecules, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(3-MORPHOLINOPROPYL)-2-PHENOXYACETAMIDE
  • N~1~-(3-MORPHOLINOPROPYL)-3-PHENOXYBENZAMIDE

Uniqueness

N~1~-(3-MORPHOLINOPROPYL)-3-NITROBENZAMIDE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The morpholine ring also contributes to its solubility and ability to interact with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c18-14(12-3-1-4-13(11-12)17(19)20)15-5-2-6-16-7-9-21-10-8-16/h1,3-4,11H,2,5-10H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIHNOVSVDLFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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